K48-Linked Polyubiquitin Chains Trigger Proteasomal Degradation with t₁/₂ ≈ 1 Minute, Whereas K63-Linked Chains Undergo Rapid Deubiquitination Without Degradation
Using the UbiREAD (ubiquitinated reporter evaluation after intracellular delivery) technology, Maspero and Polo (2025) systematically compared the intracellular degradation capacities of substrates modified with homotypic K48-linked, K63-linked, and K48/K63-branched ubiquitin chains [1]. Substrates bearing K48-linked chains with three or more ubiquitin units (K48-Ub₃) triggered proteasomal degradation within minutes, with a degradation half-life of approximately 1 minute. In contrast, substrates modified with K63-linked chains were not degraded but instead underwent rapid deubiquitination [1]. This represents a qualitative functional divergence rather than a mere quantitative difference in degradation rate.
| Evidence Dimension | Intracellular degradation capacity and deubiquitination susceptibility |
|---|---|
| Target Compound Data | K48-Ub₃: degradation t₁/₂ ≈ 1 minute; triggers proteasomal degradation |
| Comparator Or Baseline | K63-linked chains: no degradation; rapid deubiquitination instead |
| Quantified Difference | Qualitative functional divergence: degradation vs. deubiquitination; t₁/₂ difference immeasurable (no degradation for K63) |
| Conditions | UbiREAD assay in human cells (substrate: GFP model protein ubiquitinated with defined chain types and delivered via electroporation); high temporal resolution monitoring |
Why This Matters
This direct head-to-head comparison demonstrates that K48-linked and K63-linked polyubiquitin chains are functionally non-interchangeable—procuring the incorrect linkage type will yield fundamentally different experimental outcomes in any degradation or signaling assay.
- [1] Maspero E, Polo S. UbiREAD deciphers proteasomal degradation code of homotypic and branched K48 and K63 ubiquitin chains. Mol Cell. 2025;85(7):1467-1476.e6. DOI: 10.1016/j.molcel.2025.01.022. View Source
